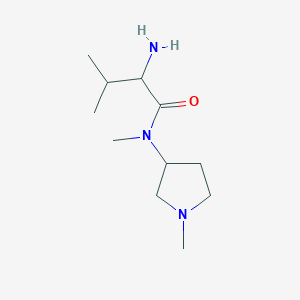
2-Amino-N,3-dimethyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N,3-dimethyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide is a chemical compound with a unique structure that makes it valuable in various scientific research fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,3-dimethyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide typically involves a series of chemical reactions starting from readily available starting materials. The synthetic route may include steps such as amination, methylation, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods ensure consistent quality and scalability of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-N,3-dimethyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-Amino-N,3-dimethyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Amino-N,3-dimethyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Amino-N,3-dimethyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide include:
- (S)-2-Amino-N,3-dimethyl-N-(3-methylbenzyl)butanamide
- (S)-2-Amino-N,3-dimethyl-N-(4-methylbenzyl)butanamide
- (S)-2-Amino-N,3-dimethyl-N-(3-(trifluoromethyl)benzyl)butanamide
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration and the presence of the pyrrolidinyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Eigenschaften
Molekularformel |
C11H23N3O |
|---|---|
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
2-amino-N,3-dimethyl-N-(1-methylpyrrolidin-3-yl)butanamide |
InChI |
InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)14(4)9-5-6-13(3)7-9/h8-10H,5-7,12H2,1-4H3 |
InChI-Schlüssel |
RWUFYIGFHGPTBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)N(C)C1CCN(C1)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




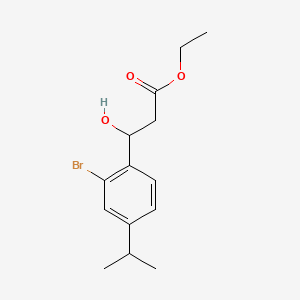
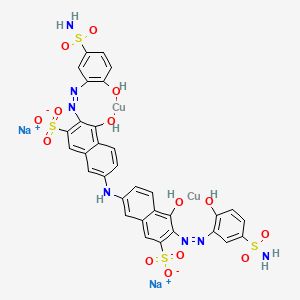
![5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione](/img/structure/B14781840.png)

![N-(3-morpholin-4-ylpropyl)-5-oxo-1,2,3,4,4a,6,6a,11,11a,11b-decahydroindeno[1,2-c]isoquinoline-9-sulfonamide](/img/structure/B14781854.png)
![(Z)-2-cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B14781858.png)
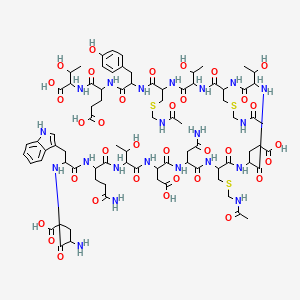
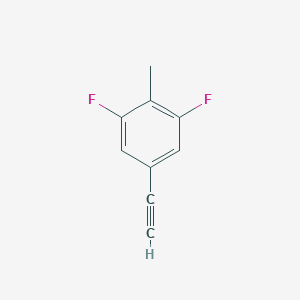
![4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid](/img/structure/B14781874.png)

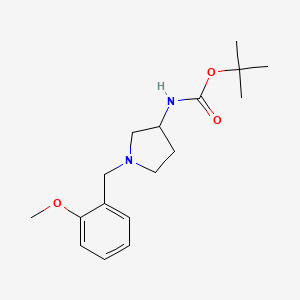
![3,21-Bis(2-butyloctyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene](/img/structure/B14781914.png)
